

Molecular weight and formula of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromo-3-methylphenyl)ethanone

Cat. No.: B1330683

[Get Quote](#)

Technical Guide: 1-(4-Bromo-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-Bromo-3-methylphenyl)ethanone**, a valuable building block in organic synthesis. This document details its chemical properties, experimental protocols for its synthesis, and a summary of its spectroscopic data. The guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science.

Chemical Properties and Data

1-(4-Bromo-3-methylphenyl)ethanone, also known as 4-bromo-3-methylacetophenone, is an aromatic ketone. Its core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl group.

Table 1: Physicochemical Properties of **1-(4-Bromo-3-methylphenyl)ethanone**

Property	Value	Reference
Molecular Formula	C ₉ H ₉ BrO	[1][2]
Molecular Weight	213.07 g/mol	[1][2]
CAS Number	37074-40-1	[1][2]
Appearance	Pale lemon fused solid	
Melting Point	31-32 °C	
Boiling Point	157-159 °C at 19 Torr	
Density	1.388 ± 0.06 g/cm ³ (Predicted)	
Solubility	Slightly soluble in Chloroform and Methanol	

Synthesis and Experimental Protocols

The synthesis of **1-(4-Bromo-3-methylphenyl)ethanone** can be achieved through multiple routes. A common and effective method involves the Grignard reaction of 4-bromo-3-methylbenzaldehyde followed by oxidation.

Synthesis via Grignard Reaction and Oxidation

This two-step synthesis first involves the formation of a secondary alcohol, 1-(4-bromo-3-methylphenyl)ethanol, which is then oxidized to the desired ketone.

Step 1: Synthesis of 1-(4-bromo-3-methylphenyl)ethanol

- Materials: 4-bromo-3-methylbenzaldehyde (4 g, 20 mmol), dry tetrahydrofuran (THF, 40 mL), methyl magnesium bromide (1N in THF, 20 mL), ammonium chloride solution (aqueous), dichloromethane, sodium sulfate.
- Procedure:
 - A solution of 4-bromo-3-methylbenzaldehyde in dry THF is cooled to 0°C under a nitrogen atmosphere.

- Methyl magnesium bromide solution is added dropwise to the cooled solution.
- After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature.
- The reaction is quenched by the addition of aqueous ammonium chloride solution.
- The product is extracted with dichloromethane (3 x 20 mL).
- The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield 1-(4-bromo-3-methylphenyl)ethanol as a colorless oil (Yield: 4.0 g, 93%).

Step 2: Oxidation to **1-(4-Bromo-3-methylphenyl)ethanone**

- Materials: 1-(4-bromo-3-methylphenyl)ethanol (31.9 g, 148 mmol), pyridinium chlorochromate (PCC, 48 g, 223 mmol), dichloromethane (800 mL).
- Procedure:
 - To a solution of 1-(4-bromo-3-methylphenyl)ethanol in dichloromethane, pyridinium chlorochromate is added.
 - The mixture is stirred at room temperature for 2 hours.
 - The reaction mixture is concentrated to give a residue.
 - The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 25:1) to afford **1-(4-Bromo-3-methylphenyl)ethanone** (Yield: 27.3 g, 87%).

Spectroscopic Data and Characterization

The structural confirmation of **1-(4-Bromo-3-methylphenyl)ethanone** is achieved through standard spectroscopic techniques.

Table 2: Predicted Mass Spectrometry Data for **1-(4-Bromo-3-methylphenyl)ethanone**

Adduct	m/z
[M] ⁺	211.98312
[M+H] ⁺	212.99095
[M+Na] ⁺	234.97289
[M+K] ⁺	250.94683
[M+NH ₄] ⁺	230.01749

Data obtained from predicted values.[\[3\]](#)

Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shifts for **1-(4-Bromo-3-methylphenyl)ethanone**

¹ H NMR	Expected Chemical Shift (δ, ppm)	¹³ C NMR	Expected Chemical Shift (δ, ppm)
Aromatic-H	7.0 - 8.0	C=O	~197
-CH ₃ (acetyl)	~2.5	Aromatic-C	125 - 140
Ar-CH ₃	~2.4	-CH ₃ (acetyl)	~26
Ar-CH ₃	~20		

Note: These are expected chemical shift ranges based on the structure and data for analogous compounds. Actual experimental values may vary.

Table 4: Expected Infrared (IR) Spectroscopy Data for **1-(4-Bromo-3-methylphenyl)ethanone**

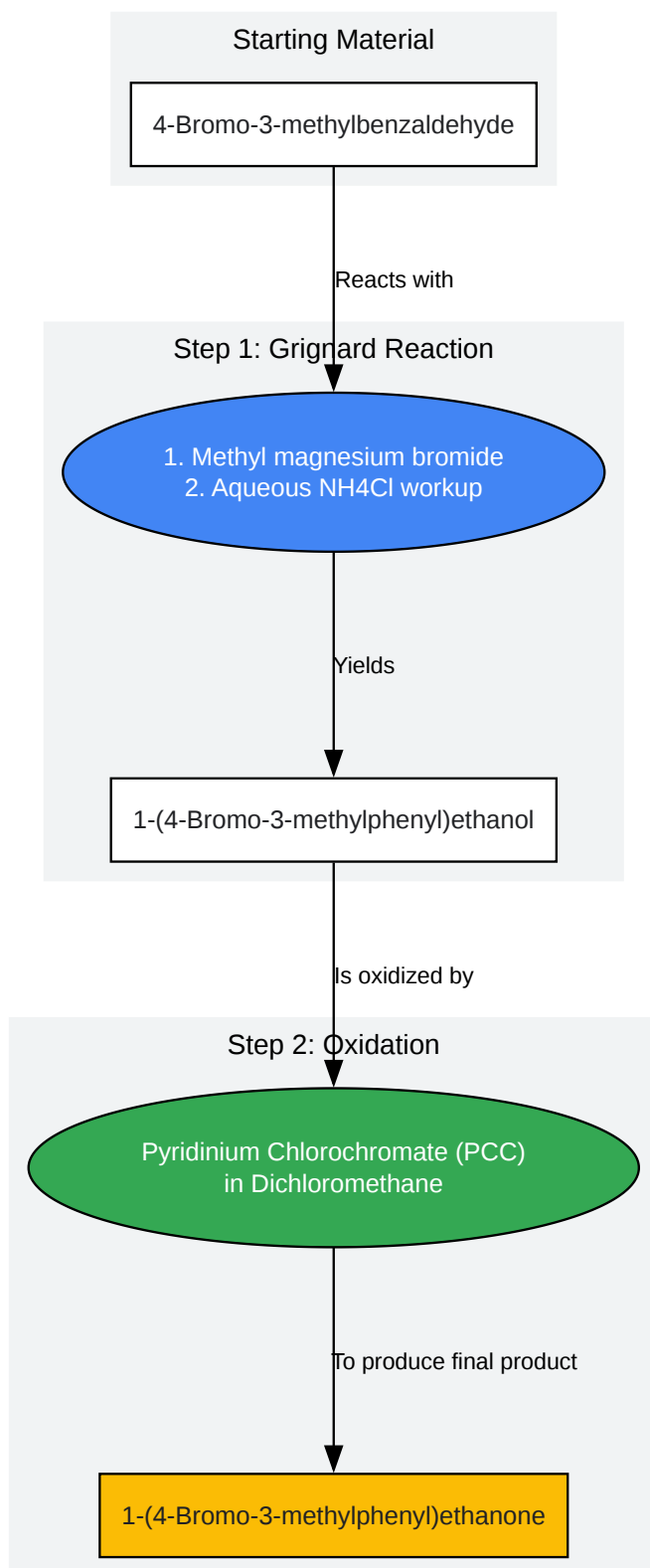
Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (Ketone)	1680 - 1700
C-H (Aromatic)	3000 - 3100
C-H (Aliphatic)	2850 - 3000
C=C (Aromatic)	1450 - 1600
C-Br	500 - 600

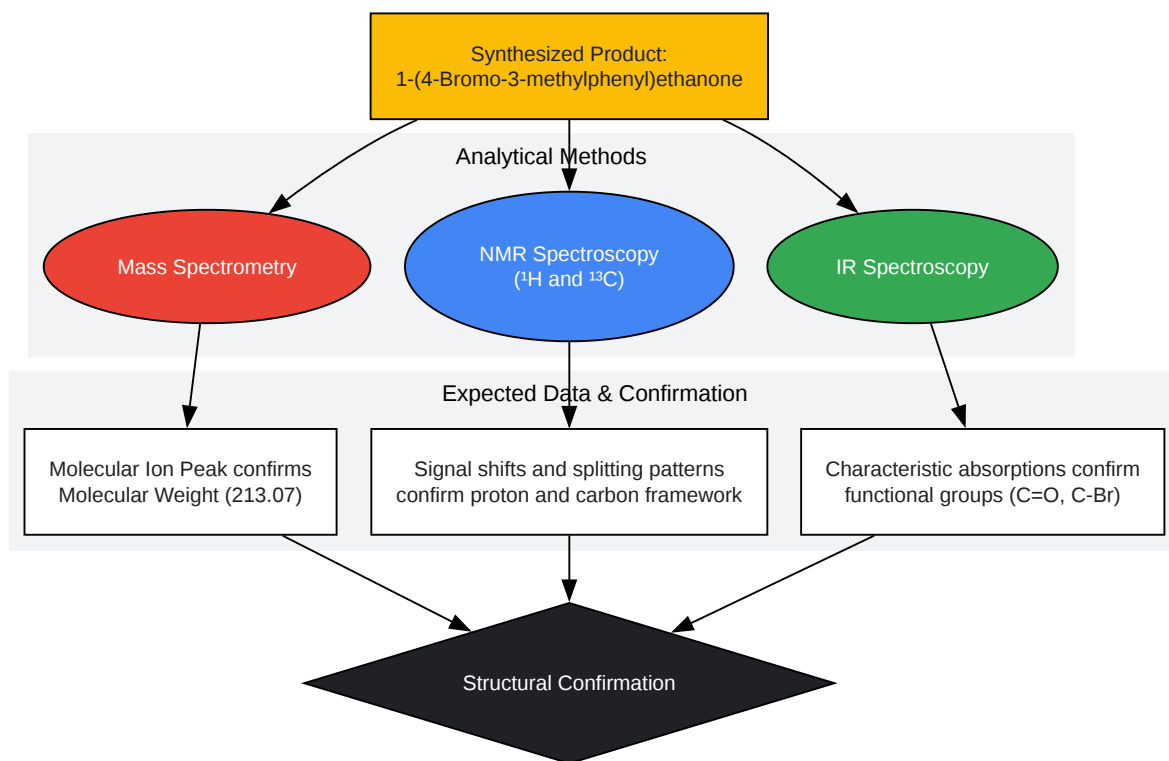
Note: These are expected absorption ranges based on the functional groups present in the molecule.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the two-step synthesis of **1-(4-Bromo-3-methylphenyl)ethanone** from 4-bromo-3-methylbenzaldehyde.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. PubChemLite - 1-(4-bromo-3-methylphenyl)ethanone (C₉H₉BrO) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Molecular weight and formula of 1-(4-Bromo-3-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330683#molecular-weight-and-formula-of-1-4-bromo-3-methylphenyl-ethanone\]](https://www.benchchem.com/product/b1330683#molecular-weight-and-formula-of-1-4-bromo-3-methylphenyl-ethanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com